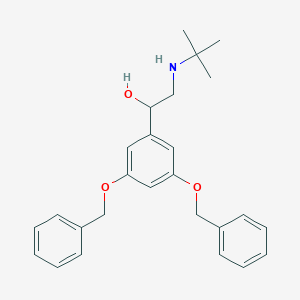
Terbutalin-3,5-Dibenzyläther
Übersicht
Beschreibung
3,5-Dibenzyloxy terbutalline, also known as 3,5-DBOT, is a synthetic compound that is used in a variety of scientific research applications. It is a versatile molecule with a wide range of biochemical and physiological effects, making it an attractive option for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Proteomforschung
Terbutalin-3,5-Dibenzyläther: wird in der Proteomforschung aufgrund seines Potenzials in Protein-Interaktionsstudien eingesetzt . Die Struktur der Verbindung ermöglicht eine selektive Bindung an bestimmte Proteinziele, was bei der Identifizierung von Protein-Protein-Interaktionen und dem Verständnis zellulärer Prozesse auf molekularer Ebene hilfreich sein kann.
Synthetisches Zwischenprodukt für Bronchodilatatoren
Diese Verbindung dient als Schlüsselzwischenprodukt bei der Synthese von Terbutalin, einem klinisch eingesetzten Bronchodilatator . Der Syntheseweg umfasst Bromierungs- und Kondensationsreaktionen, die seine Bedeutung in der pharmazeutischen Herstellung hervorheben.
Katalyse bei Etherifizierungsreaktionen
Im Bereich der Katalyse wird 3,5-Dibenzyloxyterbutalin auf seine Rolle bei Etherifizierungsreaktionen untersucht . Forscher untersuchen verschiedene Reaktionsmechanismen, bei denen diese Verbindung die Effizienz und Selektivität der Etherbildung verbessern könnte, was für die Herstellung einer Vielzahl chemischer Produkte von grundlegender Bedeutung ist.
Antioxidative Eigenschaften
Die antioxidativen Eigenschaften von 3,5-Dibenzyloxyterbutalin sind in der akademischen Forschung von Interesse. Antioxidantien sind entscheidend bei der Bekämpfung von oxidativem Stress in biologischen Systemen, und die Wirksamkeit und potenziellen Anwendungen dieser Verbindung in diesem Bereich werden derzeit untersucht.
Entzündungshemmende Aktivitäten
Die entzündungshemmenden Aktivitäten, die mit 3,5-Dibenzyloxyterbutalin in Verbindung gebracht werden, werden für therapeutische Anwendungen erforscht. Das Verständnis, wie diese Verbindung entzündliche Signalwege moduliert, kann zur Entwicklung neuer entzündungshemmender Medikamente führen.
Glycerin-Etherifizierungsstudien
This compound: ist relevant für Studien, die sich auf Glycerin-Etherifizierung konzentrieren . Dieser Prozess ist von Bedeutung für die Produktion von Biokraftstoffen und anderen Industriechemikalien, wobei die Rolle der Verbindung bei der Verbesserung der Reaktionsergebnisse untersucht wird.
Pharmazeutische Chemieforschung
Als pharmazeutische Chemikalie ist 3,5-Dibenzyloxyterbutalin an der Entwicklung neuer Arzneimittel beteiligt . Seine strukturellen Merkmale machen es zu einem wertvollen Baustein für die Herstellung neuartiger Therapeutika.
Umweltchemie
In der Umweltchemie wird das Potenzial der Verbindung für Anwendungen in der grünen Chemie berücksichtigt . Die Verwendung in umweltfreundlichen Syntheseverfahren trägt dazu bei, die Umweltverschmutzung zu reduzieren und die Nachhaltigkeit in chemischen Prozessen zu verbessern.
Wirkmechanismus
Target of Action
Terbutaline 3,5-Dibenzyl Ether, also known as 3,5-Dibenzyloxy terbutalline, is a derivative of Terbutaline . Terbutaline is a selective beta-2 adrenergic agonist . The primary targets of this compound are the beta-2 adrenergic receptors located in bronchial, vascular, and uterine smooth muscle .
Mode of Action
The compound acts on the beta-2 receptors, stimulating the production of cyclic adenosine monophosphate (cAMP) by activating the enzyme adenyl cyclase . This increase in cAMP leads to a decrease in intracellular calcium, which activates protein kinase A and inactivates myosin light-chain kinase . This results in the relaxation of smooth muscle cells .
Biochemical Pathways
The activation of beta-2 adrenergic receptors by Terbutaline 3,5-Dibenzyl Ether leads to a cascade of biochemical reactions. The increase in cAMP levels triggers a series of downstream effects, including the activation of protein kinase A and the inactivation of myosin light-chain kinase . This ultimately leads to the relaxation of smooth muscle cells, particularly in the bronchial, vascular, and uterine tissues .
Pharmacokinetics
The pharmacokinetics of Terbutaline, the parent compound of Terbutaline 3,5-Dibenzyl Ether, has been studied extensively. It has been found that oral administration of Terbutaline results in a linear relationship between plasma concentration and the administered dose . The systemic availability is higher with inhaled administration compared to the oral route . The primary route of excretion in chronic kidney disease patients is reported to be nonrenal .
Result of Action
The primary result of the action of Terbutaline 3,5-Dibenzyl Ether is the relaxation of smooth muscle cells in the bronchial, vascular, and uterine tissues . This leads to the prevention and reversal of bronchospasm in patients with asthma and reversible bronchospasm associated with bronchitis and emphysema .
Action Environment
The action of Terbutaline 3,5-Dibenzyl Ether can be influenced by various environmental factors. For instance, the pharmacokinetics of Terbutaline is altered in conditions of renal failure and premature labor . Moreover, a diurnal variation in the pharmacokinetics of Terbutaline has been observed .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3,5-bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBOZEACKUKEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614073 | |
| Record name | 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28924-25-6 | |
| Record name | 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



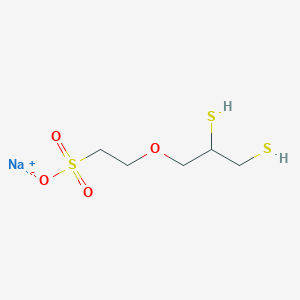

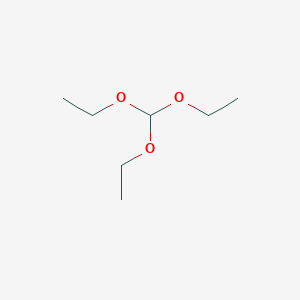
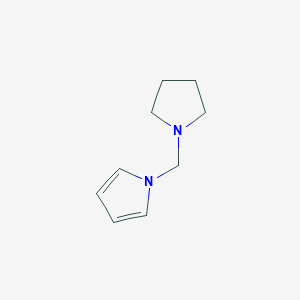
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B26415.png)

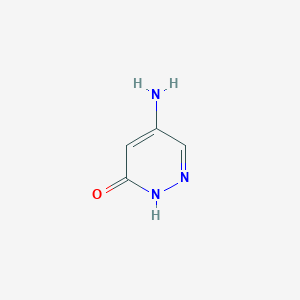
![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)
![(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B26423.png)
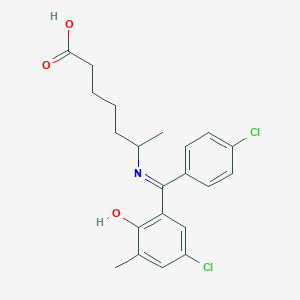

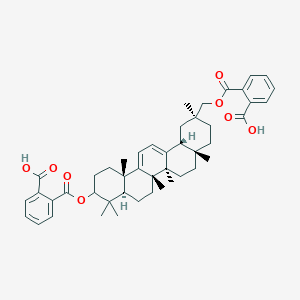
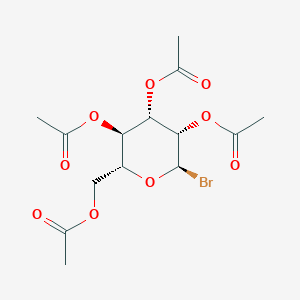
![[(2R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B26439.png)